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Compound of Interest

Compound Name: D-Altritol

Cat. No.: B1197955

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of D-altritol nucleoside
phosphoramidites, essential building blocks for the production of altritol nucleic acids (ANAS).
ANAs are a class of xeno-nucleic acids (XNAs) with a six-membered D-altritol sugar
backbone, offering unique properties for therapeutic and diagnostic applications, including
enhanced stability and strong RNA binding affinity. This application note details the optimized
chemical synthesis pathways, experimental protocols, and quantitative data to enable the
successful production of these valuable research tools.

Introduction

Altritol nucleic acids (ANAs) are synthetic analogs of RNA characterized by a hexitol sugar ring
in place of the natural ribose. This modification confers upon them a pre-organized structure
that mimics the A-form geometry of RNA, leading to high-affinity binding to complementary
RNA strands. These properties make ANA-modified oligonucleotides promising candidates for
antisense therapies, siRNAs, and other nucleic acid-based drugs. The foundation of
synthesizing ANA oligonucleotides lies in the robust preparation of their monomeric building
blocks: the D-altritol nucleoside phosphoramidites.

This guide outlines the multi-step synthesis of D-altritol nucleoside phosphoramidites for the
four standard nucleobases: adenine (aA), guanine (aG), cytosine (aC), and uracil (aU). The
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synthesis begins with the nucleophilic opening of a common precursor, 1,5:2,3-dianhydro-4,6-
O-benzylidene-D-allitol, followed by the introduction of protecting groups and the final
phosphitylation to yield the desired phosphoramidite.

Synthesis Workflow

The overall synthetic strategy for D-altritol nucleoside phosphoramidites is a sequential
process involving the formation of the altritol nucleoside, protection of reactive functional
groups, and the introduction of the phosphoramidite moiety. The following diagram illustrates
the key stages of the synthesis.

1,5:2,3-Dianhydro-4,6-O-
benzylidene-D-allitol

denine, Uracil, or Protected Allitol  ——~ ———————  ——————————— FulyProtected
ino-6-chloropurine Ring Opening ) Nucleoside (‘Base Protection 5-OH Protection 3-OH Protection ) _Altrtl Nucleoside I —
(Nucleobase Addition) _(e.g. Bz, Ac) (OMT) (e.g., TBDMS, Benzoyl) Gy

D-Altitol Nucleoside:
Phosphoramidite

Click to download full resolution via product page
Caption: General workflow for the synthesis of D-altritol nucleoside phosphoramidites.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the
synthesis of D-altritol nucleoside phosphoramidites.

Synthesis of D-Altritol Nucleosides

The initial step involves the stereoselective synthesis of D-altritol nucleosides via the
nucleophilic opening of an epoxide precursor.

1.1. Synthesis of Adenine and Uracil D-Altritol Nucleosides

The adenine and uracil altritol nucleosides are synthesized by the nucleophilic opening of
1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol using the 1,8-diazabicyclo[5.4.0Jundec-7-ene
(DBU) salts of the respective nucleobases.[1]

¢ Reaction Conditions:

o Reagents: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, Adenine or Uracil, DBU.
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o Solvent: Anhydrous N,N-Dimethylformamide (DMF).
o Temperature: 100-120 °C.

o Reaction Time: 12-24 hours.

e Procedure:

o To a solution of the nucleobase (adenine or uracil) in anhydrous DMF, add DBU and stir
until a clear solution is obtained.

o Add 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol to the reaction mixture.

o Heat the mixture at the specified temperature and monitor the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and evaporate the
solvent under reduced pressure.

o Purify the crude product by silica gel column chromatography.
1.2. Synthesis of Guanine D-Altritol Nucleoside

The guanine analog is prepared using phase transfer catalysis for the alkylation of 2-amino-6-
chloropurine, followed by conversion to the guanine derivative.[1]

¢ Reaction Conditions:

o Reagents: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, 2-amino-6-chloropurine,
Potassium Carbonate (K2COs), 18-crown-6.

o Solvent: Acetonitrile.
o Temperature: Reflux.
e Procedure:

o Suspend 2-amino-6-chloropurine and K2COs in acetonitrile.
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[e]

Add 18-crown-6 and 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

o

Reflux the mixture and monitor by TLC.

[¢]

After completion, filter the reaction mixture and concentrate the filtrate.

[¢]

The resulting 6-chloro-purine derivative is then converted to the guanine analog through
standard procedures.

1.3. Synthesis of Cytosine D-Altritol Nucleoside

The cytosine altritol nucleoside is typically synthesized from the corresponding uracil congener.

[1]

Protection of D-Altritol Nucleosides

To prevent side reactions during phosphitylation and subsequent oligonucleotide synthesis, the
exocyclic amino groups of the nucleobases and the hydroxyl groups of the altritol sugar must
be protected.

2.1. Base Protection

e Adenine and Cytosine: The exocyclic amino groups are commonly protected with a benzoyl
(Bz) group.

o Guanine: The exocyclic amino group is typically protected with an isobutyryl (iBu) or acetyl
(Ac) group.

» Uracil and Thymine: These bases do not require protection of their imide functions.
2.2. Hydroxyl Group Protection

e 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively protected with a 4,4'-
dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during solid-phase
synthesis.[2]

o 3'-Hydroxyl Group: The 3'-hydroxyl group can be protected with various groups, such as tert-
butyldimethylsilyl (TBDMS) or benzoyl (Bz).[1][3] The choice of protecting group depends on
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the desired deprotection conditions. For the synthesis of phosphoramidites, this position will
ultimately be phosphitylated.

A general procedure for the introduction of a silyl protecting group at the 3'-position is as
follows:[3]

e Reaction Conditions:

o Reagents: Partially protected D-altritol nucleoside, tert-butyldimethylsilyl chloride
(TBDMSCI), Imidazole.

o Solvent: Anhydrous Pyridine or DMF.

e Procedure:

[e]

Dissolve the D-altritol nucleoside in the anhydrous solvent.

Add imidazole and TBDMSCI.

[e]

o

Stir the reaction at room temperature until completion (monitoring by TLC).

[¢]

Quench the reaction with methanol and evaporate the solvent.

[e]

Purify the product by column chromatography.

Phosphitylation of Protected D-Altritol Nucleosides

The final step in the synthesis of the phosphoramidite building block is the phosphitylation of
the 3'-hydroxyl group of the fully protected D-altritol nucleoside.

¢ Reaction Conditions:

o Reagents: Fully protected D-altritol nucleoside, 2-Cyanoethyl N,N-
diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-
tetraisopropylphosphorodiamidite, N,N-Diisopropylethylamine (DIPEA) or a weak acid
catalyst.

o Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.
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o Temperature: Room temperature.

e Procedure:

o Dissolve the protected D-altritol nucleoside in the anhydrous solvent under an inert
atmosphere (e.g., Argon).

o Add DIPEA followed by the phosphitylating agent.
o Stir the reaction at room temperature and monitor by TLC or 3P NMR spectroscopy.

o Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium
bicarbonate solution).

o Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude phosphoramidite by silica gel chromatography.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic steps. Actual yields may
vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Protected D-Altritol Nucleosides
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Starting Protecting Typical Yield
. Nucleobase Reference
Material Groups (%)
1,5:2,3-
_ 4,6-O-
Dianhydro-4,6-O- ) )
] Adenine benzylidene, Né- 60-70 [1]
benzylidene-D-
_ benzoyl
allitol
1,5:2,3-
Dianhydro-4,6-O- ) 4,6-0O-
) Uracil ) 75-85 [1]
benzylidene-D- benzylidene
allitol
1,5:2,3-
_ 4,6-O-
Dianhydro-4,6-O- ] )
) Guanine benzylidene, N2- 50-60 [1]
benzylidene-D- )
) isobutyryl
allitol
Protected Uracil 4,6-O-
Altritol Cytosine benzylidene, N4- 70-80 [1]
Nucleoside benzoyl
Protected Altritol 5'-O-DMT, 3'-O-
_ - 80-90 [3]
Nucleoside TBDMS
Table 2: Phosphitylation of Protected D-Altritol Nucleosides
Protected Phosphitylating . )
. Typical Yield (%) Reference
Nucleoside Agent
5'-O-DMT-N- 2-Cyanoethyl N,N-
protected-D-Altritol diisopropylchlorophos  85-95 General Procedure
nucleoside phoramidite

Solid-Phase Oligonucleotide Synthesis

The synthesized D-altritol nucleoside phosphoramidites can be directly used in automated

solid-phase oligonucleotide synthesizers following standard phosphoramidite chemistry
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protocols. The cycle involves four main steps: deblocking (detritylation), coupling, capping, and

oxidation.
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/
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Caption: Standard cycle for solid-phase oligonucleotide synthesis using D-altritol
phosphoramidites.
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The coupling step, where the D-altritol phosphoramidite is added to the growing
oligonucleotide chain, is a critical step. The use of an activator, such as 5-(ethylthio)-1H-
tetrazole (ETT), is required to protonate the diisopropylamino group of the phosphoramidite,
making it a good leaving group for the subsequent nucleophilic attack by the free 5'-hydroxyl of
the support-bound nucleoside.

Conclusion

The synthesis of D-altritol nucleoside phosphoramidites is a well-established process that
provides access to a versatile class of modified nucleic acids. The protocols and data
presented in this application note offer a detailed guide for researchers in academia and
industry to produce these valuable compounds for the development of novel nucleic acid-based
therapeutics and diagnostics. The unique properties of altritol nucleic acids, particularly their
high affinity for RNA, make them a compelling platform for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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